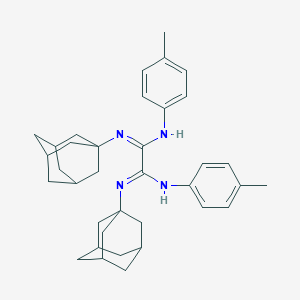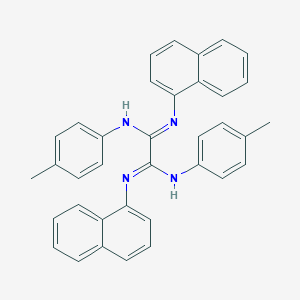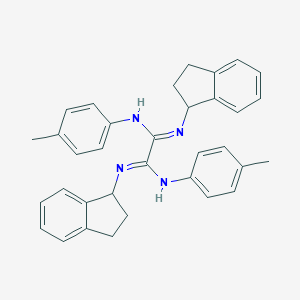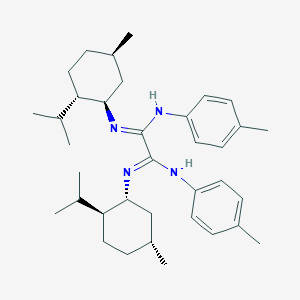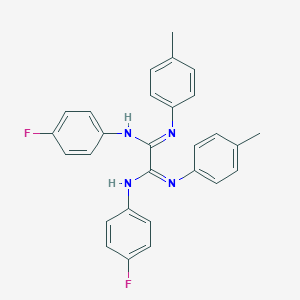![molecular formula C30H25FN4O3S B307186 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307186.png)
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria. It may also work by reducing inflammation in the brain, which is associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process that leads to the death of these cells. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione in lab experiments is its potential use in the treatment of various diseases. However, one of the limitations of using this compound is its toxicity, which can be harmful to living organisms.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione. One direction is to study the compound's potential use in the treatment of neurodegenerative diseases. Another direction is to investigate the compound's potential use in the treatment of bacterial and fungal infections. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Conclusion:
In conclusion, 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is a promising compound that has shown potential in various scientific research applications. Its antitumor, antibacterial, and antifungal properties make it a potential candidate for further research. However, more research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione can be achieved through a multistep process. The starting materials required for the synthesis are 4-fluoroaniline, 4-methoxybenzaldehyde, and 4-methoxyaniline. The reaction involves the condensation of these starting materials in the presence of a catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has been extensively studied for its potential use in various scientific research applications. It has been found to have antitumor, antibacterial, and antifungal properties. This compound has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
|---|---|
Molekularformel |
C30H25FN4O3S |
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
InChI |
InChI=1S/C30H25FN4O3S/c1-36-25-14-6-21(7-15-25)32-28-29(33-22-8-16-26(37-2)17-9-22)35(24-12-18-27(38-3)19-13-24)30(39)34(28)23-10-4-20(31)5-11-23/h4-19H,1-3H3 |
InChI-Schlüssel |
MWTGGDYJIMSTPI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



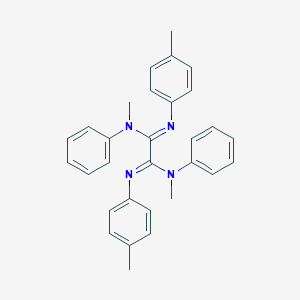
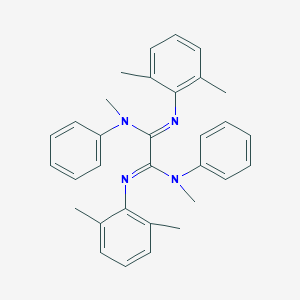
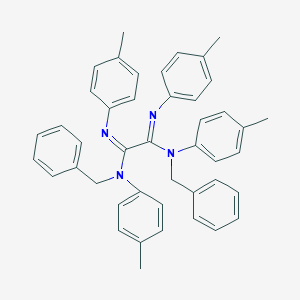
![4-methyl-N-{3-[(4-methylphenyl)imino]-1,4-diphenyl-1,4-diazepan-2-ylidene}aniline](/img/structure/B307107.png)
![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dimorpholin-4-ylethylidene}aniline](/img/structure/B307111.png)




